molecular formula C15H19N5O4S B11005034 N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide

N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide

Cat. No.: B11005034
M. Wt: 365.4 g/mol
InChI Key: SHFNSFMNTDSWSG-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide is a complex organic compound that features a benzimidazole moiety linked to a tetrahydrothiophene ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Urea Linkage: The urea linkage can be introduced by reacting the benzimidazole derivative with an isocyanate compound.

    Attachment of Tetrahydrothiophene Ring: The final step involves the reaction of the intermediate with a tetrahydrothiophene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly as an antimicrobial or anticancer compound.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.

    Tetrahydrothiophene Derivatives: Compounds containing the tetrahydrothiophene ring, such as sulfoxides or sulfones.

    Urea Derivatives: Compounds with urea linkages, such as thioureas or carbamates.

Uniqueness

N-(1H-benzo[d]imidazol-2-yl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)propanamide is unique due to its combination of a benzimidazole core, a tetrahydrothiophene ring, and a urea linkage. This unique structure may confer specific properties and activities that are not observed in other similar compounds.

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C15H19N5O4S/c21-13(20-14-18-11-3-1-2-4-12(11)19-14)5-7-16-15(22)17-10-6-8-25(23,24)9-10/h1-4,10H,5-9H2,(H2,16,17,22)(H2,18,19,20,21)

InChI Key

SHFNSFMNTDSWSG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCC(=O)NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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